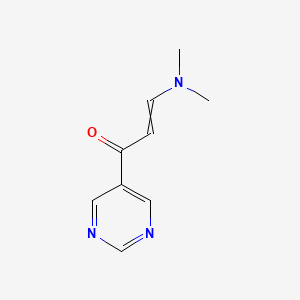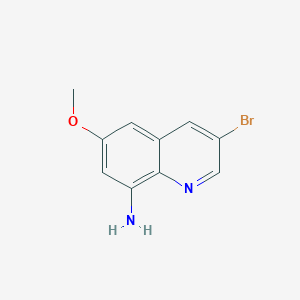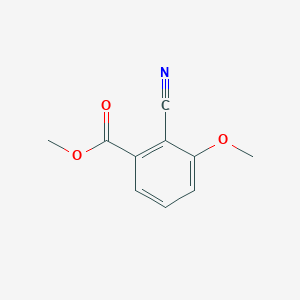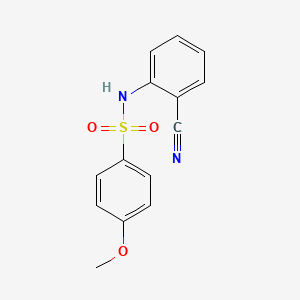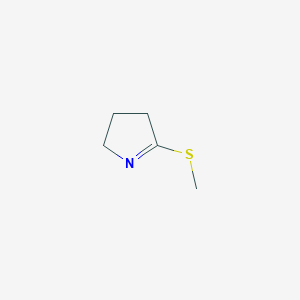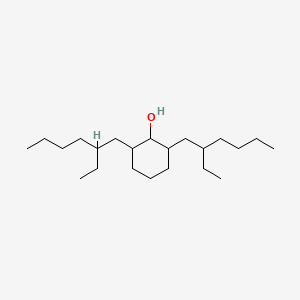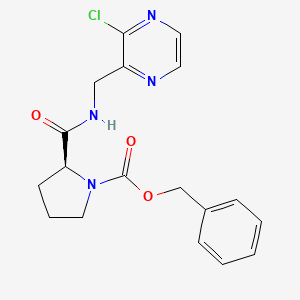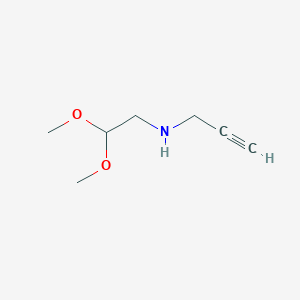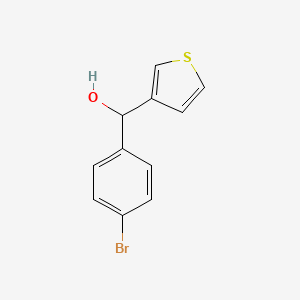![molecular formula C14H14N4 B8757478 N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields Benzotriazole derivatives are widely recognized for their corrosion inhibition properties, making them valuable in industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in an acidic medium.
Methylation: The benzotriazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline and formaldehyde under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
科学研究应用
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
相似化合物的比较
Similar Compounds
4-Methylbenzotriazole: Similar structure but with the methyl group at the 4-position.
5-Methylbenzotriazole: Lacks the anilinomethyl group.
1-Anilinomethylbenzotriazole: Lacks the methyl group.
Uniqueness
N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE is unique due to the presence of both the methyl and anilinomethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H14N4/c1-11-7-8-14-13(9-11)16-17-18(14)10-15-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI 键 |
BDKVJDQHYRDZBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
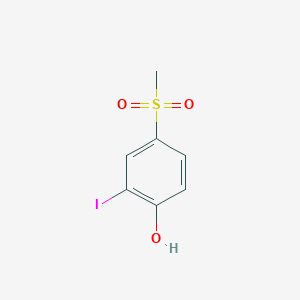
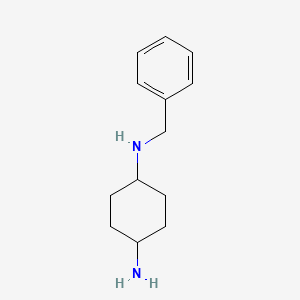
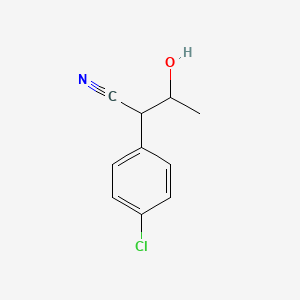

![Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8757428.png)
